5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H20N4 and its molecular weight is 328.419. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in many biological processes, including the regulation of the reproductive system, cardiovascular system, and the central nervous system .
Mode of Action
This compound acts as a full antagonist for ERβ . It binds to the receptor and inhibits its activity, thereby preventing the effects of estrogen on cells that express ERβ . This can have significant implications in various biological processes, including tumor cell growth .
Biochemical Pathways
These include cell growth and differentiation, apoptosis, and various metabolic processes .
Result of Action
By acting as an antagonist for ERβ, this compound can potentially influence the growth of certain types of tumor cells . For instance, it has been observed that ERα and ERβ can have opposite effects in some tumors, with ERα enhancing and ERβ suppressing tumor cell growth .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine are still under investigation. It has been found that similar pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that this compound may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation .
Cellular Effects
In terms of cellular effects, similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-16-14-20(22-13-12-17-8-4-2-5-9-17)25-21(24-16)19(15-23-25)18-10-6-3-7-11-18/h2-11,14-15,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLNFAQUMLVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.